Cas no 2090969-90-5 (6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol)

6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a tetrahydro-2H-pyran-4-yl group at the 6-position and a hydroxyl group at the 4-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its pyranyl moiety enhances solubility and metabolic stability, while the pyrimidine scaffold offers opportunities for further functionalization. The compound is particularly valuable in medicinal chemistry for designing kinase inhibitors and other therapeutic agents. High purity and well-defined synthetic routes ensure consistent performance in research and development.
6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol structure
2090969-90-5 structure
Product name:6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
CAS No:2090969-90-5
MF:C9H12N2O2
MW:180.203782081604
CID:5041669

6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
    • 4-(oxan-4-yl)-1H-pyrimidin-6-one
    • 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
    • Inchi: 1S/C9H12N2O2/c12-9-5-8(10-6-11-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11,12)
    • InChI Key: DELQACYFQFCSRH-UHFFFAOYSA-N
    • SMILES: O1CCC(C2=CC(NC=N2)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 265
  • XLogP3: -0.3
  • Topological Polar Surface Area: 50.7

6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-3051-10g
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
2090969-90-5 95%+
10g
$2675.0 2023-09-06
A2B Chem LLC
BA26004-5g
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
2090969-90-5 > 95%
5g
$10090.00 2024-04-20
Life Chemicals
F1967-3051-0.5g
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
2090969-90-5 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F1967-3051-2.5g
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
2090969-90-5 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F1967-3051-0.25g
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
2090969-90-5 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F1967-3051-5g
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
2090969-90-5 95%+
5g
$1909.0 2023-09-06
TRC
T274551-1g
6-(tetrahydro-2h-pyran-4-yl)pyrimidin-4-ol
2090969-90-5
1g
$ 570.00 2022-06-02
Life Chemicals
F1967-3051-1g
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
2090969-90-5 95%+
1g
$580.0 2023-09-06
TRC
T274551-100mg
6-(tetrahydro-2h-pyran-4-yl)pyrimidin-4-ol
2090969-90-5
100mg
$ 95.00 2022-06-02
TRC
T274551-500mg
6-(tetrahydro-2h-pyran-4-yl)pyrimidin-4-ol
2090969-90-5
500mg
$ 365.00 2022-06-02

Additional information on 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Introduction to 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (CAS No. 2090969-90-5)

6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, identified by its CAS number 2090969-90-5, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This heterocyclic compound features a pyrimidine core linked to a tetrahydropyran moiety, making it a structurally intriguing molecule with potential applications in medicinal chemistry. The unique combination of these functional groups has garnered attention for its pharmacological properties and synthetic utility.

The pyrimidine ring is a cornerstone in the design of many biologically active molecules, particularly in the development of nucleoside analogs and kinase inhibitors. Pyrimidines are fundamental components of nucleic acids, and modifications to their structure can lead to compounds with enhanced binding affinity and selectivity for biological targets. In contrast, the tetrahydropyran group introduces a cyclic ether that can influence solubility, metabolic stability, and overall pharmacokinetic profiles. This structural motif is often employed to improve drug-like properties, such as lipophilicity and bioavailability.

Recent advancements in computational chemistry and molecular modeling have facilitated the exploration of 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol as a lead compound for drug development. Studies have demonstrated that the presence of the tetrahydropyran ring can modulate interactions with biological targets, potentially enhancing therapeutic efficacy while minimizing off-target effects. This has sparked interest in synthesizing derivatives of this compound to optimize its pharmacological profile.

The synthesis of 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol involves multi-step organic transformations that require careful consideration of reaction conditions and reagent selection. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques not only improve efficiency but also allow for the introduction of diverse functional groups, enabling the creation of a library of related compounds for further investigation.

In the realm of medicinal chemistry, 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol has been investigated for its potential as an inhibitor of various enzymes and receptors implicated in human diseases. Preliminary studies suggest that this compound may exhibit inhibitory activity against kinases involved in cancer signaling pathways. Additionally, its structural features make it a promising candidate for developing treatments against infectious diseases and inflammatory disorders. The pyrimidine-tetrahydropyran scaffold provides a versatile platform for further derivatization, allowing researchers to fine-tune properties such as potency, selectivity, and metabolic stability.

The pharmacokinetic behavior of 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been utilized to characterize its metabolic pathways and identify potential drug-drug interaction liabilities. These insights are essential for designing clinical trials and ensuring the safety and efficacy of future drug candidates derived from this scaffold.

The growing interest in natural product-inspired drug design has also influenced investigations into derivatives of 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. By incorporating elements from bioactive natural products into this framework, researchers aim to discover novel compounds with improved pharmacological properties. Such an approach leverages the rich structural diversity found in nature while benefiting from synthetic chemistry advancements that enable efficient construction of complex molecules.

In conclusion, 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol represents a promising scaffold in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a pyrimidine core with a tetrahydropyran group offers opportunities for developing drugs with enhanced efficacy and reduced side effects. Ongoing studies continue to explore its applications in various therapeutic areas, highlighting its significance as a building block for future medications.

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